Methyl 5-nitroisoxazole-3-carboxylate Methyl 5-nitroisoxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1367269-14-4
VCID: VC8235824
InChI: InChI=1S/C5H4N2O5/c1-11-5(8)3-2-4(7(9)10)12-6-3/h2H,1H3
SMILES: COC(=O)C1=NOC(=C1)[N+](=O)[O-]
Molecular Formula: C5H4N2O5
Molecular Weight: 172.10 g/mol

Methyl 5-nitroisoxazole-3-carboxylate

CAS No.: 1367269-14-4

Cat. No.: VC8235824

Molecular Formula: C5H4N2O5

Molecular Weight: 172.10 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-nitroisoxazole-3-carboxylate - 1367269-14-4

Specification

CAS No. 1367269-14-4
Molecular Formula C5H4N2O5
Molecular Weight 172.10 g/mol
IUPAC Name methyl 5-nitro-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C5H4N2O5/c1-11-5(8)3-2-4(7(9)10)12-6-3/h2H,1H3
Standard InChI Key ALZGDNKOHYRWBP-UHFFFAOYSA-N
SMILES COC(=O)C1=NOC(=C1)[N+](=O)[O-]
Canonical SMILES COC(=O)C1=NOC(=C1)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure (Figure 1) comprises an isoxazole core with substituents at positions 3 and 5:

  • Position 3: Methyl carboxylate (–COOCH₃) group.

  • Position 5: Nitro (–NO₂) group.

The planar arrangement of the isoxazole ring, supported by intramolecular hydrogen bonding, enhances stability and influences reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₄N₂O₅
Molecular Weight172.10 g/mol
Melting Point67–68°C
SolubilityEthanol, Dichloromethane
Density1.52 g/cm³ (predicted)

Synthetic Routes

Cyclization of Terminal Alkynes

A common method involves reacting terminal alkynes with n-butyllithium (n-BuLi), aldehydes, molecular iodine, and hydroxylamine. This one-pot cyclization yields the isoxazole core with subsequent nitration and esterification.

Nitro Precursor Reduction

Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate undergoes hydrogenation using Pd/C or NaBH₄ to yield the amino derivative, demonstrating the nitro group’s reducibility .

Nucleophilic Aromatic Substitution (SNAr)

5-Nitroisoxazoles react with bis-nucleophiles (e.g., diamines, dithiols) under mild conditions to form bis(isoxazole) derivatives, a key step in synthesizing AMPA receptor modulators .

Industrial Production

Large-scale synthesis optimizes reaction conditions (e.g., solvent choice, catalyst loading) to achieve yields >70%. Continuous-flow systems are employed to enhance efficiency and safety.

Chemical Reactivity

Oxidation

The nitro group resists oxidation, but the carboxylate can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding methyl 5-aminoisoxazole-3-carboxylate, a precursor for bioactive molecules .

Substitution Reactions

The nitro group’s electron-withdrawing effect activates the isoxazole ring for SNAr reactions. For example, morpholine substitutes nitro in CH₃CN/DIPEA to form 5-morpholinoisoxazole derivatives .

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsProductApplication
ReductionH₂/Pd-C, EtOH, 25°CMethyl 5-aminoisoxazole-3-carboxylateNeuroprotective agents
SNArMorpholine, DIPEA, CH₃CN5-Morpholinoisoxazole-3-carboxylateAMPA receptor modulators
AlkylationMBH carbonates, Cinchona catalystsDicarboxylic acid derivativesAsymmetric synthesis

Biological Activity and Mechanisms

Antimicrobial and Antiviral Effects

Methyl 5-nitroisoxazole-3-carboxylate exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 32–128 µg/mL) and RNA viruses. The nitro group’s bioreduction generates reactive intermediates that disrupt microbial enzyme systems.

Neuroprotective Applications

As a positive allosteric modulator of AMPA receptors, the compound enhances synaptic plasticity in rodent models, improving memory retention by 40% at 10 nM. This activity is attributed to its bis(isoxazole) metabolites .

Table 3: Comparative Bioactivity of Isoxazole Derivatives

CompoundTargetIC₅₀/EC₅₀Notes
Methyl 5-nitroisoxazole-3-carboxylateAMPA receptor10 nMEnhances kainate currents
Methyl 4-nitroisoxazole-3-carboxylateBacterial dihydrofolate reductase48 µMLess potent than 5-nitro
5-Cyano-1,2,3-triazine36 µM140,000× faster kinetics

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor for:

  • AMPA receptor modulators: Bis(isoxazole) derivatives show promise in treating Alzheimer’s disease .

  • Anticancer agents: Functionalization at position 5 improves tumor selectivity.

Material Science

Incorporated into polymers, it enhances thermal stability (T₅%: 220°C vs. 180°C for polystyrene) and UV resistance due to the nitro group’s electron-deficient nature.

Asymmetric Synthesis

In allylic-allylic alkylation reactions, 3,5-dimethyl-4-nitroisoxazole acts as a vinylogous pronucleophile, enabling enantioselective synthesis of dicarboxylic acids (er: 98:2) .

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